

Technical Guide: Physicochemical Properties of 2-cyano-N-(2-methoxyethyl)acetamide

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Compound of Interest

Compound Name:	2-cyano-N-(2-methoxyethyl)acetamide
Cat. No.:	B076922

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-cyano-N-(2-methoxyethyl)acetamide is a member of the cyanoacetamide class of organic compounds. Molecules within this class are recognized for their utility as versatile intermediates in the synthesis of a variety of heterocyclic compounds and have been investigated for a range of biological activities. This technical guide provides a summary of the known physical properties of **2-cyano-N-(2-methoxyethyl)acetamide**, a representative experimental protocol for its synthesis, and a generalized workflow for its characterization. Due to its status primarily as a research chemical, publicly available data is limited.

Core Physical Properties

The known physical and chemical properties of **2-cyano-N-(2-methoxyethyl)acetamide** (CAS Number: 15029-44-4) are summarized in the table below. It is important to note that while some data are available from chemical suppliers and databases, comprehensive experimental solubility data in a range of solvents is not readily found in the public domain.

Property	Value	Source
Molecular Formula	C ₆ H ₁₀ N ₂ O ₂	[1]
Molecular Weight	142.16 g/mol	[1] [2]
Melting Point	84.00 - 86.00 °C	[2]
Boiling Point	346.3 °C (at 760 mmHg)	[3]
Density	1.066 g/cm ³	[3]
Solubility	No specific data available. The methoxyethyl group may enhance solubility in various organic solvents.	[4]

Experimental Protocols

Representative Synthesis of N-substituted Cyanoacetamides

While a specific detailed protocol for the synthesis of **2-cyano-N-(2-methoxyethyl)acetamide** is not widely published, a general and common method for the preparation of N-substituted cyanoacetamides involves the amidation of an alkyl cyanoacetate with the corresponding amine. The following is a representative protocol that can be adapted for the synthesis of the title compound.

Reaction Scheme:

Materials:

- Ethyl cyanoacetate
- 2-Methoxyethylamine
- Toluene (or another suitable solvent)
- Dean-Stark apparatus (optional, for removal of ethanol)

- Magnetic stirrer and heating mantle
- Standard laboratory glassware

Procedure:

- To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add equimolar amounts of ethyl cyanoacetate and 2-methoxyethylamine in a suitable solvent such as toluene.
- The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- The reaction is typically heated for several hours until completion. The ethanol byproduct can be removed azeotropically with toluene using a Dean-Stark trap to drive the reaction to completion.
- After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is then purified. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) is a common method for obtaining the purified solid product.
- The final product should be dried under vacuum to remove any residual solvent.

Characterization

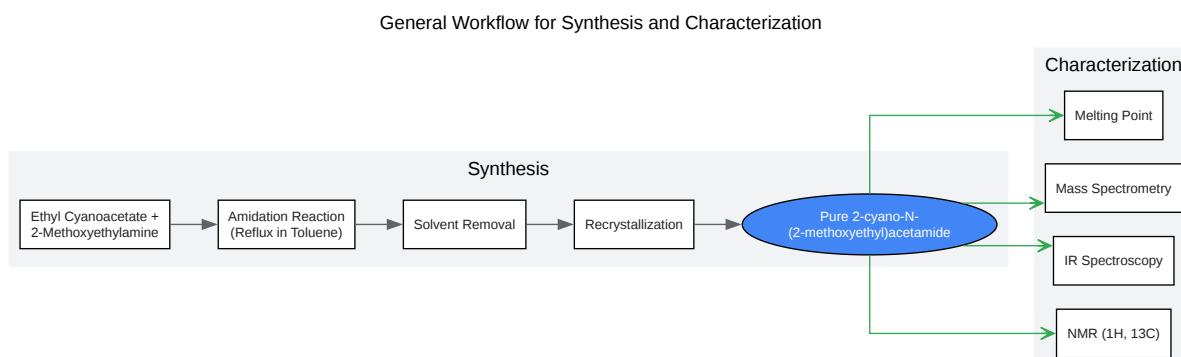
The synthesized compound would be characterized using standard analytical techniques to confirm its identity and purity:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To elucidate the chemical structure.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the nitrile ($\text{C}\equiv\text{N}$) and amide ($\text{C}=\text{O}$, $\text{N}-\text{H}$) stretches.
- Mass Spectrometry (MS): To confirm the molecular weight.

- Melting Point Analysis: To assess the purity of the compound.

Workflow and Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of an N-substituted cyanoacetamide like **2-cyano-N-(2-methoxyethyl)acetamide**.



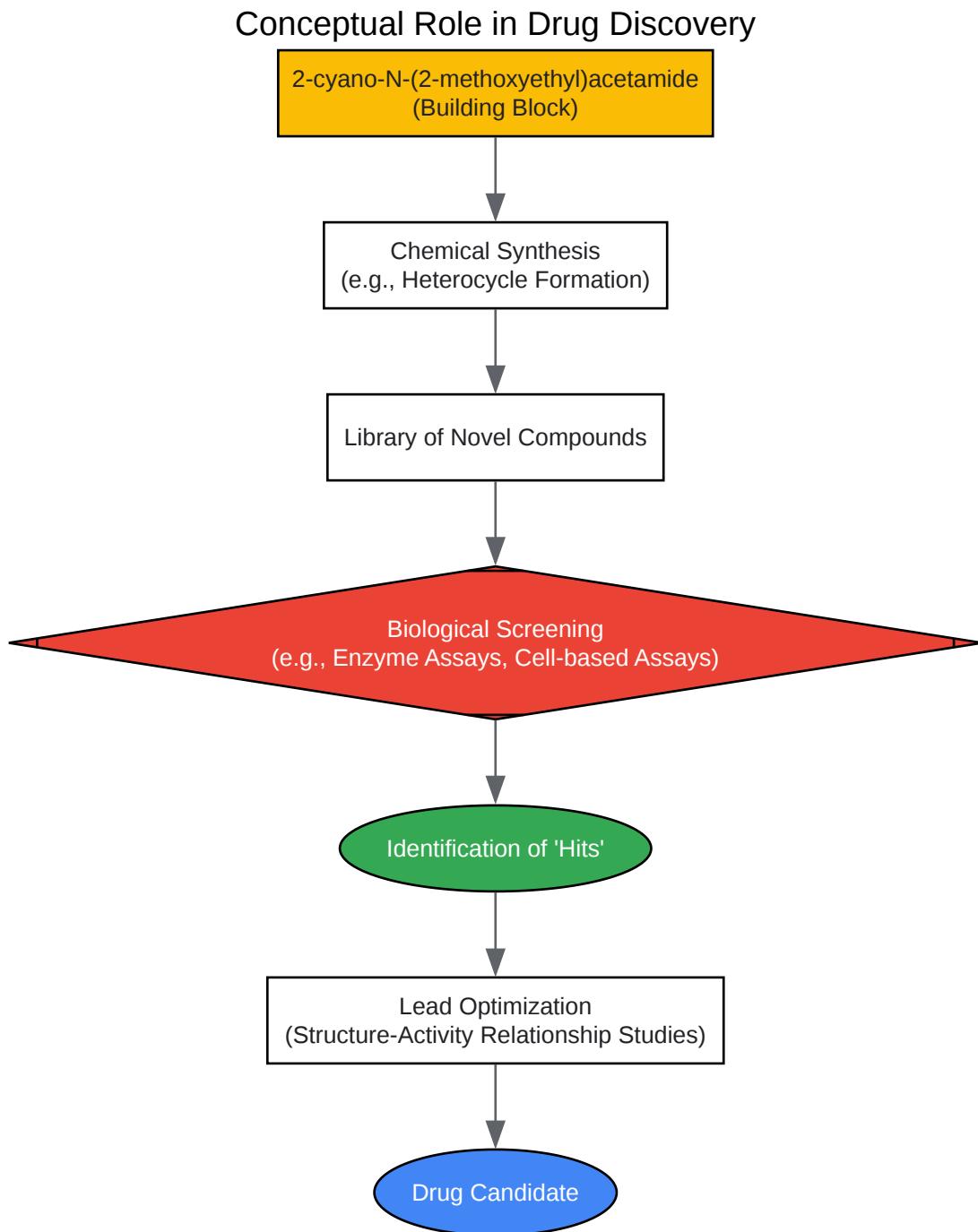
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A generalized workflow for the synthesis and characterization of N-substituted cyanoacetamides.

Biological Context and Signaling Pathways

Currently, there is no specific information in the public domain detailing the involvement of **2-cyano-N-(2-methoxyethyl)acetamide** in any biological signaling pathways. While various cyanoacetamide derivatives have been explored for a range of biological activities, including potential anticancer and antimicrobial properties, the specific biological profile of the title compound remains uncharacterized in published literature. Researchers in drug discovery may use this compound as a building block for the synthesis of more complex molecules to probe various biological targets.

The following diagram represents a conceptual relationship for the utilization of cyanoacetamide derivatives in drug discovery, which could be applicable to **2-cyano-N-(2-methoxyethyl)acetamide**.



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Conceptual workflow for the use of a chemical building block in a drug discovery program.

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